2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzimidazole core, which is a fused heterocyclic ring system containing both benzene and imidazole rings. The presence of chlorobenzyl and dichlorophenyl groups further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with acetic hydrazide under acidic or basic conditions.
Final Coupling: The final step involves the coupling of the acetohydrazide derivative with 2,4-dichlorobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them into amines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Amides: Formed through reduction reactions.
Functionalized Aromatics: Formed through substitution reactions.
Scientific Research Applications
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and aromatic substituents . The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide .
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide .
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C24H19Cl3N4OS |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H19Cl3N4OS/c1-15(19-11-10-18(26)12-20(19)27)29-30-23(32)14-33-24-28-21-4-2-3-5-22(21)31(24)13-16-6-8-17(25)9-7-16/h2-12H,13-14H2,1H3,(H,30,32)/b29-15+ |
InChI Key |
XFCCCPKULGHDBF-WKULSOCRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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